3-Morpholinophenol synthesis and characterization
3-Morpholinophenol synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 3-Morpholinophenol
Abstract
3-Morpholinophenol, a heterocyclic organic compound integrating a phenol moiety with a morpholine ring, stands as a pivotal intermediate in the landscape of modern medicinal chemistry and drug development.[1] Its unique structural architecture makes it a versatile building block for creating a diverse range of biologically active molecules. This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. We will explore a robust synthetic pathway, detail the essential analytical techniques for structural confirmation and purity assessment, and explain the scientific rationale behind these core methodologies.
Introduction: The Significance of the 3-Morpholinophenol Scaffold
The value of 3-Morpholinophenol (CAS No. 27292-49-5) in pharmaceutical research is primarily derived from its hybrid structure.[1] The phenolic hydroxyl group offers a site for hydrogen bonding and potential metabolic activity, while the morpholine ring, with its embedded ether and tertiary amine functionalities, can enhance aqueous solubility, modulate basicity (pKa), and provide a vector for interacting with biological targets.
This combination has led to its extensive use as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of new analgesics and anti-inflammatory drugs.[1] Furthermore, its utility extends to biochemical research, where it serves as a scaffold for designing enzyme inhibitors to probe metabolic pathways and identify potential therapeutic targets.[1]
Synthesis of 3-Morpholinophenol: A Modern Approach
While several classical methods exist for the formation of N-aryl morpholines, the Palladium-catalyzed Buchwald-Hartwig amination has emerged as a superior strategy due to its high efficiency, functional group tolerance, and broad substrate scope.[2] This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine.
Chosen Pathway: Buchwald-Hartwig Amination
The selected route involves the cross-coupling of a protected 3-bromophenol with morpholine. A protecting group, such as a silyl ether (e.g., TBDMS), is often employed for the phenolic hydroxyl to prevent side reactions, although in some cases the reaction can proceed without it. The core of this process is the catalytic cycle involving a Palladium(0) species, a phosphine ligand, and a base.
Rationale for Method Selection:
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Expertise: The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, offering a reliable and high-yielding alternative to harsher methods like nucleophilic aromatic substitution.[2] The choice of a sterically hindered phosphine ligand (e.g., a biarylphosphine like XPhos) is critical; it promotes the crucial reductive elimination step and stabilizes the active catalytic species, preventing catalyst decomposition.[3]
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Trustworthiness: The use of a strong, non-nucleophilic base like sodium tert-butoxide is essential for deprotonating the amine-catalyst complex, facilitating its entry into the catalytic cycle without competing in unwanted side reactions.[3] The reaction is typically run under an inert atmosphere to protect the sensitive Pd(0) catalyst from oxidation.
Synthetic Workflow Diagram
Caption: Workflow for the purification and characterization of 3-Morpholinophenol.
Summary of Analytical Data
The following table summarizes the key physical properties and the expected data from analytical characterization.
| Parameter | Expected Value / Observation | Rationale / Reference |
| Molecular Formula | C₁₀H₁₃NO₂ | Based on the chemical structure. [4] |
| Molecular Weight | 179.22 g/mol | Calculated from the molecular formula. [4] |
| Physical Appearance | Off-white solid | Typical appearance for this class of compound. [1] |
| Melting Point | 127-132 °C | As reported by chemical suppliers. [1] |
| Mass Spec. (EI) | Molecular Ion (M⁺): m/z 179 | The molecular weight of the compound. Fragmentation may show loss of ethylene oxide (m/z 135) or other fragments from the morpholine ring. [4][5] |
| IR Spectroscopy | ~3200-3550 cm⁻¹ (broad): O-H stretch (phenol)~3030 cm⁻¹: Aromatic C-H stretch~2850-2950 cm⁻¹: Aliphatic C-H stretch (morpholine)~1600, ~1470 cm⁻¹: Aromatic C=C bends~1230 cm⁻¹: Aryl C-O stretch~1115 cm⁻¹: Aliphatic C-O-C stretch (ether) | The broad O-H band is characteristic of a hydrogen-bonded phenol. [6]The C-O-C stretch is indicative of the morpholine ether linkage. The combination of these peaks provides strong evidence for the structure. [7][8] |
| ¹H NMR Spectroscopy | ~8.5-9.5 ppm (s, 1H): Phenolic -OH~7.1-7.2 ppm (t, 1H): Aromatic H~6.3-6.5 ppm (m, 3H): Aromatic H~3.8-3.9 ppm (t, 4H): Morpholine -CH₂-O-~3.1-3.2 ppm (t, 4H): Morpholine -CH₂-N- | The aromatic region will show a complex pattern for the 4 protons. The morpholine protons typically appear as two distinct triplets due to the different electronic environments adjacent to oxygen versus nitrogen. [9][10]The phenolic proton is a broad singlet and may exchange with D₂O. |
| ¹³C NMR Spectroscopy | ~158 ppm: C-OH (aromatic)~149 ppm: C-N (aromatic)~130 ppm: CH (aromatic)~109 ppm: CH (aromatic)~105 ppm: CH (aromatic)~67 ppm: Morpholine -CH₂-O-~49 ppm: Morpholine -CH₂-N- | Four distinct signals are expected for the 6 aromatic carbons due to symmetry. [11]The carbon attached to the hydroxyl group (C-OH) will be the most downfield. The two carbon environments in the morpholine ring are clearly differentiated, with the carbon adjacent to the electronegative oxygen appearing further downfield. [9] |
Experimental Protocols
Disclaimer: These protocols are intended for trained professionals in a controlled laboratory setting. Always consult the full Safety Data Sheet (SDS) for all reagents before commencing work.
Synthesis of 3-Morpholinophenol via Buchwald-Hartwig Amination
Materials:
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3-Bromophenol
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Morpholine
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
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XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
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Anhydrous Toluene
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Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert argon atmosphere, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.3 mol%), and Sodium tert-butoxide (1.4 equivalents).
-
Reagent Addition: Add 3-bromophenol (1.0 equivalent) to the flask. Evacuate and backfill the flask with argon three times.
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Solvent and Amine: Add anhydrous toluene via syringe, followed by morpholine (1.2 equivalents).
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Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
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Workup: Cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 3-Morpholinophenol as an off-white solid.
Characterization Protocol: Acquiring NMR Data
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Sample Preparation: Dissolve ~10-15 mg of purified 3-Morpholinophenol in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it allows for the observation of the exchangeable phenolic proton.
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¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate relaxation delay (e.g., d1 = 5 seconds) for accurate integration.
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An attached proton test (APT) or DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ (if applicable) carbons.
-
Data Processing: Process the raw data (FID) by applying Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Conclusion
This guide outlines a modern, reliable, and verifiable pathway for the synthesis and characterization of 3-Morpholinophenol. The Buchwald-Hartwig amination provides an efficient route to this valuable pharmaceutical intermediate. The described analytical workflow, employing NMR, IR, and Mass Spectrometry, establishes a robust system for ensuring the structural integrity and purity of the final compound, which is a prerequisite for its application in drug discovery and development.
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